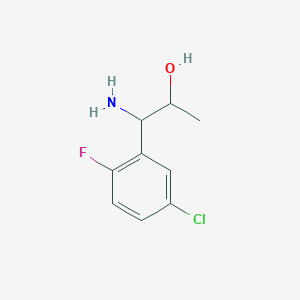
(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry at the second carbon atom. This compound features an amino group, a hydroxyl group, and a cyclopentyloxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-cyclopentyloxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and reduction steps efficiently.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as amino and hydroxyl groups.
Comparaison Avec Des Composés Similaires
(2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL: The enantiomer of the compound with opposite stereochemistry.
2-Amino-2-(4-methoxyphenyl)ethan-1-OL: A similar compound with a methoxy group instead of a cyclopentyloxy group.
Uniqueness:
Stereochemistry: The (2R) configuration imparts specific chiral properties.
Functional Groups: The presence of the cyclopentyloxy group provides unique reactivity and interactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(4-cyclopentyloxyphenyl)ethanol |
InChI |
InChI=1S/C13H19NO2/c14-13(9-15)10-5-7-12(8-6-10)16-11-3-1-2-4-11/h5-8,11,13,15H,1-4,9,14H2/t13-/m0/s1 |
Clé InChI |
SYVSHMZDXKUBOM-ZDUSSCGKSA-N |
SMILES isomérique |
C1CCC(C1)OC2=CC=C(C=C2)[C@H](CO)N |
SMILES canonique |
C1CCC(C1)OC2=CC=C(C=C2)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


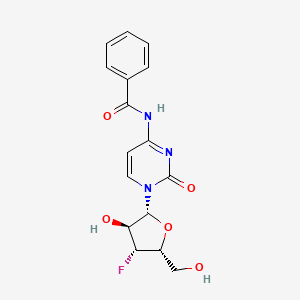

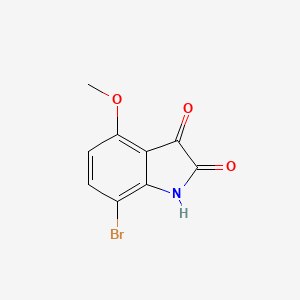
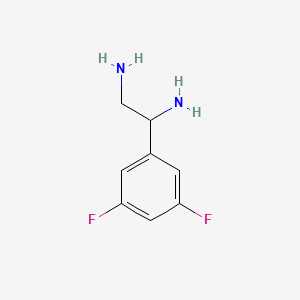
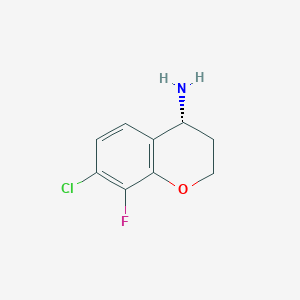
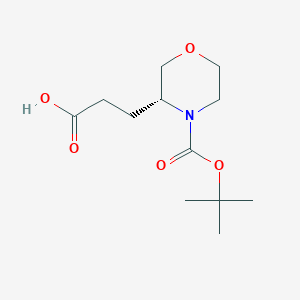

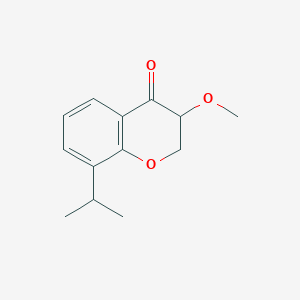
![(1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13050697.png)

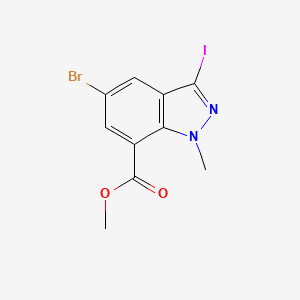
![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)
